molecular formula C13H12N4O B2459410 4-(benzyloxy)-1H-pyrazolo[4,3-c]pyridin-3-amine CAS No. 1629037-78-0

4-(benzyloxy)-1H-pyrazolo[4,3-c]pyridin-3-amine

Cat. No.: B2459410
CAS No.: 1629037-78-0
M. Wt: 240.266
InChI Key: XAOCPULRMFPHEN-UHFFFAOYSA-N
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Description

“4-(benzyloxy)-1H-pyrazolo[4,3-c]pyridin-3-amine” is a complex organic compound. It belongs to the class of organic compounds known as aminopyridines and derivatives. These are organic heterocyclic compounds containing an amino group attached to a pyridine ring .

Scientific Research Applications

4-(benzyloxy)-1H-pyrazolo[4,3-c]pyridin-3-amine has a variety of potential applications in scientific research. It has been used as a substrate for the enzyme monoamine oxidase B (MAO-B) in order to study the enzyme’s activity. It has also been used as a substrate for the enzyme tyrosine hydroxylase (TH) in order to study the enzyme’s activity. In addition, this compound has been used in studies of the pharmacology of 5-HT1A receptors and the effects of 5-HT1A receptor agonists and antagonists.

Mechanism of Action

The exact mechanism of action of 4-(benzyloxy)-1H-pyrazolo[4,3-c]pyridin-3-amine is not fully understood. However, it is believed to act as an agonist at the 5-HT1A receptor. It is thought to increase the activity of the receptor, which in turn affects the brain’s serotonin levels. It is also believed to act as an inhibitor of the enzyme MAO-B, which is involved in the breakdown of serotonin.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase serotonin levels in the brain, which can have a variety of effects such as increased mood, improved sleep, and decreased anxiety. It has also been shown to inhibit the enzyme MAO-B, which can lead to increased levels of dopamine and noradrenaline in the brain. In addition, it has been shown to have a variety of effects on the cardiovascular system, including decreased blood pressure and increased heart rate.

Advantages and Limitations for Lab Experiments

4-(benzyloxy)-1H-pyrazolo[4,3-c]pyridin-3-amine has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize and is relatively inexpensive. In addition, it has a relatively low toxicity and is safe to use in laboratory experiments. On the other hand, it has a relatively short half-life, which can make it difficult to study in long-term experiments.

Future Directions

There are a number of potential future directions for 4-(benzyloxy)-1H-pyrazolo[4,3-c]pyridin-3-amine research. One potential direction is to further study its mechanism of action, in order to better understand its effects on the brain and body. Another potential direction is to study its effects on other neurotransmitters, such as dopamine and noradrenaline. Additionally, further research could be done to investigate its potential therapeutic applications, such as its use as an antidepressant or anxiolytic. Finally, further research could be done to investigate its potential as an antipsychotic agent.

Synthesis Methods

The synthesis of 4-(benzyloxy)-1H-pyrazolo[4,3-c]pyridin-3-amine is accomplished through a two-step reaction. The first step involves the reaction of 4-bromobenzyl chloride with 1H-pyrazolo[4,3-c]pyridine-3-amine in the presence of a base such as sodium hydroxide. This reaction yields 4-(benzyloxy)-1H-pyrazolo[4,3-c]pyridine-3-amine. The second step involves the reaction of 4-(benzyloxy)-1H-pyrazolo[4,3-c]pyridine-3-amine with a strong acid such as hydrochloric acid. This reaction yields the desired product, 4-(benzyloxy)-1H-pyrazolo[4,3-c]pyridine-3-amine.

Properties

IUPAC Name

4-phenylmethoxy-1H-pyrazolo[4,3-c]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O/c14-12-11-10(16-17-12)6-7-15-13(11)18-8-9-4-2-1-3-5-9/h1-7H,8H2,(H3,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAOCPULRMFPHEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NC=CC3=C2C(=NN3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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